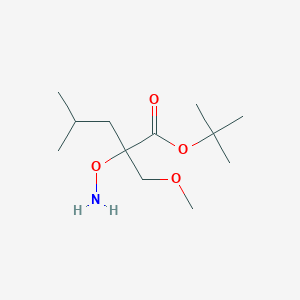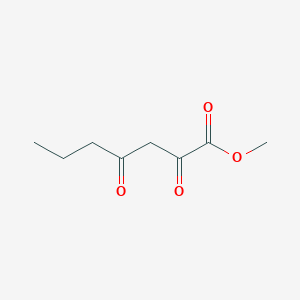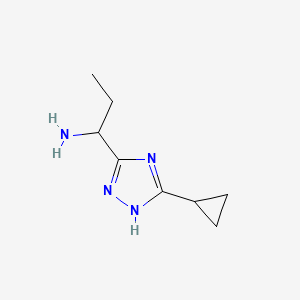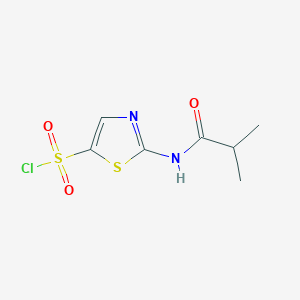
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-methylpropanamide with thiazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, as well as various thiazole derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes and receptors, thereby modulating their activity. The thiazole ring also contributes to the compound’s overall stability and bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonamide
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonate
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonothioate
Uniqueness
What sets 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride apart from similar compounds is its high reactivity due to the sulfonyl chloride group. This makes it a versatile intermediate in the synthesis of various derivatives and allows for the formation of a wide range of bioactive molecules. Additionally, the presence of the thiazole ring enhances its stability and bioactivity, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H9ClN2O3S2 |
|---|---|
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
2-(2-methylpropanoylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S2/c1-4(2)6(11)10-7-9-3-5(14-7)15(8,12)13/h3-4H,1-2H3,(H,9,10,11) |
Clave InChI |
PZXAQCYNOMYRLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC=C(S1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)

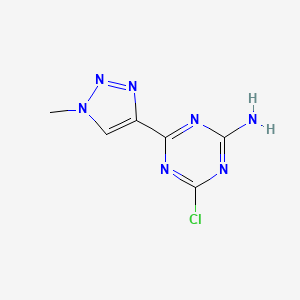

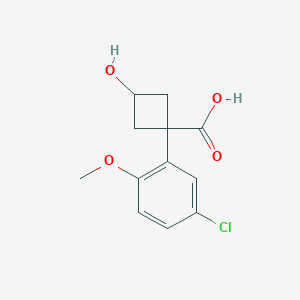
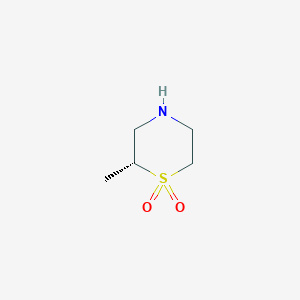
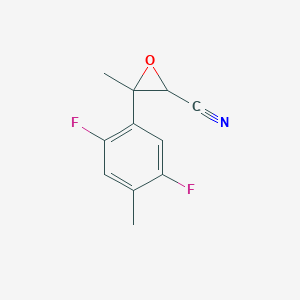
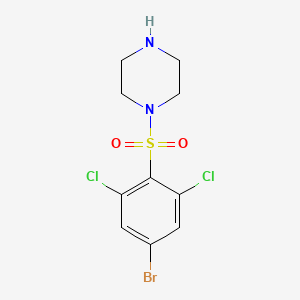
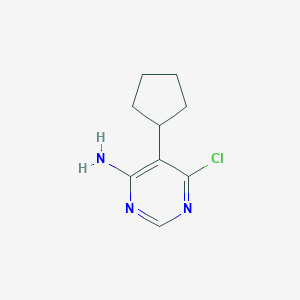
![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)
